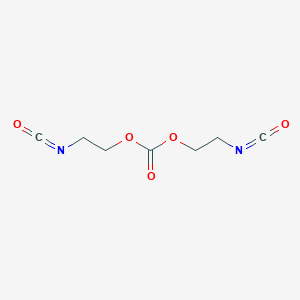
bis(2-isocyanatoethyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bis(2-isocyanatoethyl) carbonate is a chemical compound with the molecular formula C_7H_10N_2O_5 It is an ester derivative of ethanol and isocyanate, characterized by the presence of carbonate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-isocyanato-, carbonate (2:1) (ester) typically involves the reaction of ethanol with phosgene to form ethyl chloroformate, which is then reacted with an isocyanate compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of ethanol, 2-isocyanato-, carbonate (2:1) (ester) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions: bis(2-isocyanatoethyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form ethanol and carbon dioxide.
Aminolysis: Reaction with amines to form urea derivatives.
Alcoholysis: Reaction with alcohols to form carbonate esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Aminolysis: Requires amines and may be catalyzed by acids or bases.
Alcoholysis: Involves alcohols and may require a catalyst such as an acid or base.
Major Products Formed:
Hydrolysis: Ethanol and carbon dioxide.
Aminolysis: Urea derivatives.
Alcoholysis: Carbonate esters.
科学的研究の応用
bis(2-isocyanatoethyl) carbonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Materials Science: Utilized in the production of polymers and other advanced materials.
Industrial Chemistry: Employed in the manufacture of coatings, adhesives, and sealants.
作用機序
The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (ester) involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group is highly reactive and can form stable bonds with these nucleophiles, leading to the formation of various derivatives. The carbonate group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.
類似化合物との比較
Ethanol, 2-methoxy-, carbonate (21): Similar structure but with a methoxy group instead of an isocyanate group.
Bis(2-isocyanatoethyl) carbonate: Another isocyanate-containing carbonate compound.
Uniqueness: this compound is unique due to its combination of isocyanate and carbonate functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
13025-29-1 |
|---|---|
分子式 |
C7H8N2O5 |
分子量 |
200.15 g/mol |
IUPAC名 |
bis(2-isocyanatoethyl) carbonate |
InChI |
InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2 |
InChIキー |
DZYFUUQMKQBVBY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
正規SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
Key on ui other cas no. |
13025-29-1 |
ピクトグラム |
Irritant |
同義語 |
Bis(2-isocyanatoethyl) carbonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















